![molecular formula C19H20BrNO4 B5205427 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine, also known as BMBM, is a synthetic compound used in scientific research. It belongs to the class of benzoylmorpholine derivatives and has been studied for its potential pharmacological applications.
Mécanisme D'action
The mechanism of action of 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has also been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been shown to have a number of potential pharmacological applications. However, a limitation of using 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine. One direction is to further investigate its mechanism of action, which may provide insights into its potential pharmacological applications. Another direction is to study its effects in vivo, using animal models of cancer and inflammation. Additionally, it may be possible to modify the structure of 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine to improve its pharmacological properties, such as its potency and selectivity.
Méthodes De Synthèse
The synthesis of 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine involves a multi-step process that starts with the reaction of 3-bromo-4-methoxybenzaldehyde with benzylamine to form the corresponding Schiff base. This is followed by the reduction of the Schiff base with sodium borohydride to give the corresponding amine. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding ester. The final step involves the cyclization of the ester with morpholine in the presence of a base to give 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine.
Applications De Recherche Scientifique
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has been studied for its potential pharmacological applications. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.
Propriétés
IUPAC Name |
(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-23-17-12-15(19(22)21-7-9-24-10-8-21)11-16(20)18(17)25-13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNGOSHFSDBEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N2CCOCC2)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzyloxy)-3-bromo-5-methoxyphenyl](morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)
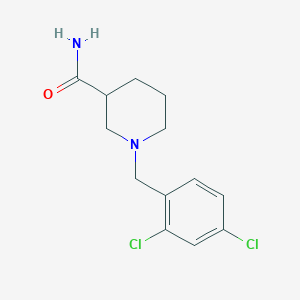

![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2,5-dichlorobenzamide dihydrochloride](/img/structure/B5205396.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5205397.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5205401.png)
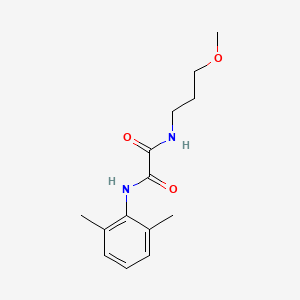
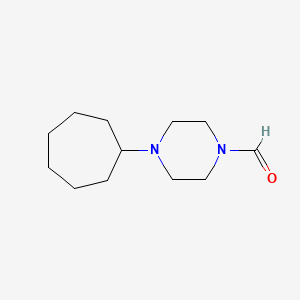
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5205411.png)

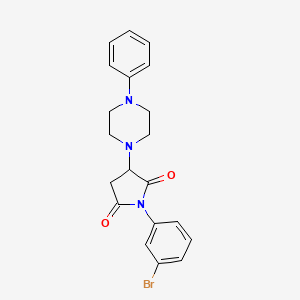
![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)
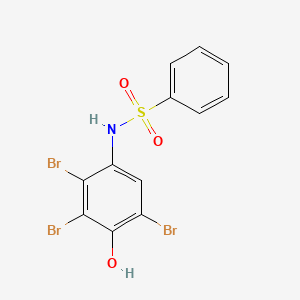
![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)